
pp2
Overview
Description
PP2 is a designation used across multiple scientific disciplines to describe distinct compounds or methodologies, each with unique properties and applications:
- Kinase Inhibition: this compound is a pyrazolopyrimidine-derived small molecule that selectively inhibits Src-family kinases (SFKs). It is widely utilized in biochemical studies to probe signaling pathways involving SFKs, such as epidermal growth factor (EGF)-induced phosphorylation cascades .
- Organic Electronics: this compound refers to a phenyl pyrimidine derivative with a methoxy-substituted donor moiety. It functions as an emitter in organic light-emitting diodes (OLEDs) and exhibits intramolecular charge transfer (ICT) properties .
- Computational Materials Science: this compound denotes a pseudopotential (PP) method used in density functional theory (DFT) and GW approximations to calculate band gaps in materials like ZnIn₂O₄. This compound improves accuracy over standard pseudopotentials (PP1) by correcting electron correlation effects .
- Polymer Science: this compound is a polypropylene (PP) variant processed into elastic films for microporous membranes. Its mechanical properties are optimized for industrial applications .
This article focuses on comparing this compound with structurally or functionally analogous compounds in these contexts.
Preparation Methods
PP2 is synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 4-chlorobenzylamine with tert-butyl isocyanide to form an intermediate, which is then cyclized to produce the pyrazolopyrimidine core structure. The final product is obtained through purification and crystallization processes . Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
PP2 undergoes various chemical reactions, including substitution and addition reactions. It is known to react with electrophiles and nucleophiles under specific conditions. Common reagents used in these reactions include strong acids and bases, as well as organic solvents like dimethyl sulfoxide (DMSO) and ethanol . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolopyrimidine core structure.
Scientific Research Applications
PP2 ( Pyrazolopyrimidine compound) is a chemical substance widely utilized in scientific research for various applications, particularly as an inhibitor of Src-family kinases . However, recent research indicates that this compound is non-selective and inhibits many other kinases with similar affinities .
Scientific Research Applications of this compound
-
Cancer Research this compound has been frequently used in cancer research as a selective inhibitor for Src-family kinases .
- Non-Small Cell Lung Cancer (NSCLC) this compound suppresses cell viability, migration, and invasion and promotes apoptosis in A549 cells (lung adenocarcinoma cells) by modulating the phosphoinositide 3-kinase/protein kinase B/B-cell lymphoma 2/caspase-3 signaling pathway . this compound inhibits the protein phosphorylation and activity of this signaling pathway .
- Metastasis Suppression this compound can activate the E-cadherin-mediated cell adhesion system, which is associated with the suppression of metastasis in cancer cells . this compound enhances cell-cell adhesiveness and induces strong cell-cell contact in cancer cell cultures . Treatment with this compound markedly reduces the rate of liver metastasis in severe combined immunodeficient mice inoculated with cancer cells .
-
Renal Fibrosis Research this compound ameliorates renal fibrosis in diabetic mice by regulating the NF-κB/COX-2 pathway .
- Glomerulosclerosis In db/db mice, this compound decreases the expression of COX-2, phosphorylated p65, and fibrotic proteins, which is accompanied by attenuated renal glomerulosclerosis .
- Tubulointerstitial Fibrosis this compound decreases the expression of PPARγ and UCP2, accompanied by attenuated renal tubulointerstitial fibrosis and EMT in db/db mice .
- Liver Injury Research this compound protects against keratin mutation-associated liver injury .
- Spinal Cord Injury Research Long-term treatment with this compound after spinal cord injury increases locomotor activity . Blockade of SFK activation with this compound increases locomotor activity at 7, 14, 21, and 28 days post-injury .
Effects of this compound on Specific Kinases
This compound strongly inhibits the kinases Lck (IC~50~=4 nM), Fyn (5 nM), and Hck (5 nM) . It shows weaker inhibition of EGFR (480 nM) and practically no inhibition of ZAP-70 (100 μM) and JAK2 (50 μM) .
This compound in Cellular Processes
Mechanism of Action
PP2 exerts its effects by selectively inhibiting Src-family kinases, which are non-receptor tyrosine kinases involved in various cellular processes. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts key signaling pathways, leading to reduced cell proliferation, migration, and survival. This compound has been shown to down-regulate phospho-Src-Y416 and phospho-EGFR-Y1173, which are critical for cancer cell growth and survival .
Comparison with Similar Compounds
Kinase Inhibitors: PP2 vs. PP1
This compound and PP1 are pyrazolopyrimidine derivatives with distinct structural and inhibitory profiles:
- Mechanistic Insight : this compound’s chlorine atom increases steric and electronic interactions with SFK active sites, improving specificity but slightly reducing potency compared to PP1 .
Organic Emitters: this compound vs. PP1
This compound and PP1 are phenyl pyrimidine derivatives with differing donor moieties (methoxy vs. unsubstituted phenyl):
- Photophysical Impact : this compound’s methoxy group enhances intramolecular charge transfer, red-shifting absorption and improving emission efficiency in OLEDs .
Pseudopotentials: this compound vs. PP1 in Band Gap Calculations
In ZnIn₂O₄, this compound (a modified pseudopotential) outperforms PP1 (standard PP) in predicting band gaps:
Method | PP1 Band Gap (eV) | This compound Band Gap (eV) | GW+this compound (eV) | Reference |
---|---|---|---|---|
LDA | 1.2 | 1.7 (+0.5 eV) | - | |
GW Approximation | 2.8 | 3.3 (+0.5 eV) | 3.4 |
- Key Finding : this compound corrects underestimation of band gaps in local density approximation (LDA) and aligns closely with experimental GW values .
Polypropylene Variants: this compound vs. PP1 in Elastic Films
This compound (domestic PP) and PP1 (imported PP) exhibit comparable performance under optimized processing:
Property | PP1 | This compound | Reference |
---|---|---|---|
Elastic Recovery | 95% | 94.6% | |
Microporous Structure | Uniform pores | Similar pore regularity |
- Industrial Relevance : this compound achieves near-identical performance to PP1 in membrane applications, validating its cost-effectiveness .
Interaction Energies in Pyridine Dimers: this compound vs. PP1/PP3
In dispersion-corrected DFT studies, this compound (coplanar pyridine-pyridine stacking) shows weaker binding than PP1 (non-coplanar):
Configuration | Interaction Energy (kcal/mol) | Structural Feature | Reference |
---|---|---|---|
PP1 | -3.68 | Non-coplanar (β angle = 15°) | |
This compound | -2.79 | Coplanar (β angle = 0°) |
- Implication: Non-coplanar arrangements (PP1) maximize interaction surfaces, enhancing stability in supramolecular systems .
Biological Activity
PP2 is a selective inhibitor of Src family kinases (SFKs), which are important regulators of various cellular processes, including growth, survival, and migration. Its biological activity has garnered attention in cancer research and neuroprotection. This article summarizes the findings on the biological activity of this compound, focusing on its effects in different cellular contexts, particularly in cancer and spinal cord injury models.
This compound exerts its effects primarily by inhibiting the activity of Src family kinases. This inhibition leads to alterations in several signaling pathways, notably the phosphoinositide 3-kinase (PI3K)/Akt pathway and the E-cadherin/catenin complex, which are crucial for cell survival and adhesion.
Cytotoxicity and Apoptosis Induction
Research has demonstrated that this compound significantly reduces cell viability and induces apoptosis in various cancer cell lines, particularly lung adenocarcinoma A549 cells. Key findings include:
- Cell Viability : An MTT assay revealed that this compound decreased the survival rate of A549 cells in a dose- and time-dependent manner. The concentrations tested ranged from 0 to 320 µM over 24, 36, and 48 hours .
- Colony Formation : Colony formation assays showed a significant reduction in colony numbers with increasing concentrations of this compound. At 320 µM, the number of colonies formed was markedly lower compared to controls .
- Apoptosis : Flow cytometry analysis indicated that higher concentrations of this compound increased the percentage of apoptotic cells, correlating with reduced viability .
Modulation of Signaling Pathways
This compound's mechanism involves modulation of key signaling pathways:
- PI3K/Akt/Bcl-2/Caspase-3 Pathway : Western blot analyses revealed that this compound treatment led to decreased phosphorylation of PI3K and Akt, along with downregulation of Bcl-2 and upregulation of caspase-3, indicating a shift towards apoptosis .
- E-cadherin/catenin Complex : In studies involving various cancer cells, this compound enhanced E-cadherin expression, promoting cell-cell adhesion and potentially reducing metastatic potential .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties, particularly following spinal cord injuries:
- Locomotor Recovery : Long-term administration of this compound post-spinal cord injury improved locomotor activity as measured by standardized tests (Basso, Beattie, and Bresnahan test) at multiple time points (7 to 28 days post-injury) .
- Tissue Preservation : Treated animals exhibited increased white matter preservation and serotonin fiber density without altering astrocytic responses or immune cell infiltration .
Case Studies
- Lung Cancer Study :
- Spinal Cord Injury Model :
Data Summary
Q & A
How can researchers formulate a rigorous research question for PP2 studies?
Basic Question
A well-defined research question should follow the PICOT framework (Population, Intervention/Exposure, Comparison, Outcome, Time) to ensure specificity and testability . For this compound studies, this might involve:
- Population : Define the biological system or model organism (e.g., in vitro cell lines, murine models).
- Intervention : Specify this compound’s molecular targets (e.g., kinase inhibition mechanisms).
- Comparison : Identify control groups (e.g., wild-type vs. This compound-treated samples).
- Outcome : Quantify measurable endpoints (e.g., apoptosis rates, phosphorylation levels).
- Time : Determine experimental timelines (e.g., acute vs. chronic exposure).
Refine the question using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with academic rigor .
Q. What methodologies are effective for experimental design in this compound studies?
Basic Question
Optimal designs integrate quantitative and qualitative methods :
- Dose-response experiments : Use logarithmic this compound concentrations to assess efficacy thresholds .
- Control variables : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., known kinase inhibitors) to validate results .
- Blinding and randomization : Minimize bias in data collection, particularly in high-throughput assays .
- Replication : Perform triplicate experiments with independent biological replicates to confirm reproducibility .
Q. How can researchers resolve contradictions in this compound experimental data?
Advanced Question
Data contradictions often arise from heterogeneous experimental conditions or off-target effects . Address these by:
Meta-analysis : Compare results across studies using standardized datasets (e.g., kinase activity profiles from public repositories) .
Post-hoc validation : Apply orthogonal assays (e.g., Western blotting alongside mass spectrometry) to confirm this compound-specific effects .
Statistical adjustments : Use multivariate regression to control for confounding variables (e.g., cell cycle stage, batch effects) .
Document discrepancies transparently in supplementary materials to guide future replication studies .
Q. What strategies ensure data integrity in this compound research?
Advanced Question
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection to prevent selective reporting .
- Raw data archiving : Share unprocessed datasets (e.g., flow cytometry FCS files, microscopy images) via repositories like Figshare or Zenodo .
- Audit trails : Maintain lab notebooks with timestamps and version control for all analyses .
- Plagiarism checks : Use software like iThenticate to avoid unintentional duplication in publications .
Q. How should researchers address ethical considerations in this compound studies involving animal models?
Advanced Question
- 3R compliance : Follow Replacement, Reduction, Refinement principles:
- Replacement : Use computational models (e.g., molecular docking simulations) where possible .
- Reduction : Optimize sample sizes via power analysis to minimize animal use .
- Refinement : Implement humane endpoints (e.g., early euthanasia criteria for toxicity studies) .
- Institutional approval : Obtain ethics committee approval (IACUC) and document compliance in methods sections .
Q. What are best practices for synthesizing this compound findings into a research paper?
Basic Question
- Structured abstracts : Use the IMRAD format (Introduction, Methods, Results, and Discussion) with ≤5 keywords for indexing .
- Data visualization : Include dose-response curves with error bars and p-values, formatted to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Supplementary materials : Provide synthetic protocols, NMR spectra, and crystallographic data for reproducibility .
- Citation ethics : Prioritize primary literature over reviews and avoid self-citation inflation .
Q. How can researchers leverage "People Also Ask" (PAA) data to identify gaps in this compound literature?
Advanced Question
- PAA mining : Use tools like Ahrefs or SEMrush to extract high-frequency questions (e.g., "Does this compound affect apoptosis in cancer stem cells?") .
- Content gap analysis : Map PAA questions to existing studies to highlight under-researched areas (e.g., this compound’s role in epigenetic regulation) .
- FAQ schema markup : Embed structured data in publications to improve visibility in Google’s PAA results .
Properties
IUPAC Name |
1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBRWFOVCUAONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274447 | |
Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172889-27-9 | |
Record name | Src kinase inhibitor PP2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PP2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PP 2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PP2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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